molecular formula C21H21ClN2O3 B12195438 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12195438
M. Wt: 384.9 g/mol
InChI Key: OKOTXXLMTKAOFR-UHFFFAOYSA-N
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Description

8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound with a unique structure that includes a chloro group, a dimethoxyphenyl group, and a tetrahydro-pyridoindole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, including the formation of the pyridoindole core and the introduction of the chloro and dimethoxyphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives.

Scientific Research Applications

8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific structural features, such as the combination of a chloro group, a dimethoxyphenyl group, and a tetrahydro-pyridoindole core. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C21H21ClN2O3/c1-26-19-6-3-13(9-20(19)27-2)10-21(25)24-8-7-18-16(12-24)15-11-14(22)4-5-17(15)23-18/h3-6,9,11,23H,7-8,10,12H2,1-2H3

InChI Key

OKOTXXLMTKAOFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl)OC

Origin of Product

United States

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